3-(4-sulfanylphenyl)prop-2-enoic Acid
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Overview
Description
3-(4-sulfanylphenyl)prop-2-enoic acid, also known as tiopronin, is a thiol-containing compound. It is primarily used as a medication to treat cystinuria, a genetic disorder that leads to the formation of kidney stones. The compound acts as a chelating agent, binding to cystine and preventing its precipitation in the urine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-sulfanylphenyl)prop-2-enoic acid typically involves the reaction of 4-mercaptobenzoic acid with acrylonitrile under basic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
3-(4-sulfanylphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chelating agent.
Biology: Studied for its role in preventing cystine stone formation.
Industry: Employed in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The primary mechanism of action of 3-(4-sulfanylphenyl)prop-2-enoic acid involves its thiol group, which binds to cystine in the urine, forming a soluble complex that prevents the formation of cystine stones. This chelation process reduces the concentration of free cystine, thereby mitigating the risk of stone formation.
Comparison with Similar Compounds
D-penicillamine: Another thiol-containing compound used to treat cystinuria.
Captopril: A thiol-containing angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.
Comparison:
Uniqueness: 3-(4-sulfanylphenyl)prop-2-enoic acid is unique in its specific application for cystinuria due to its high affinity for cystine.
Efficacy: Compared to D-penicillamine, this compound may have fewer side effects and a more favorable safety profile.
Mechanism: While captopril also contains a thiol group, its primary mechanism of action is related to ACE inhibition, whereas this compound functions primarily as a chelating agent.
Properties
IUPAC Name |
3-(4-sulfanylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c10-9(11)6-3-7-1-4-8(12)5-2-7/h1-6,12H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKXZKKNPSNVQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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